molecular formula C12H8F2 B13106098 2,6-Difluoro-1,1'-biphenyl CAS No. 2285-29-2

2,6-Difluoro-1,1'-biphenyl

Cat. No.: B13106098
CAS No.: 2285-29-2
M. Wt: 190.19 g/mol
InChI Key: WTUKEAUROZESDP-UHFFFAOYSA-N
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Description

2,6-Difluoro-1,1’-biphenyl is an organic compound with the molecular formula C12H8F2. It consists of two benzene rings connected by a single bond, with fluorine atoms substituted at the 2 and 6 positions on one of the benzene rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Difluoro-1,1’-biphenyl can be synthesized through several methods, with the Suzuki–Miyaura coupling reaction being one of the most common. This reaction involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are typically mild, and the process is known for its functional group tolerance and environmental friendliness .

Industrial Production Methods: Industrial production of 2,6-Difluoro-1,1’-biphenyl often involves large-scale Suzuki–Miyaura coupling reactions. The reagents and catalysts used are optimized for scalability and cost-effectiveness. The reaction is carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2,6-Difluoro-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted biphenyl derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

2,6-Difluoro-1,1’-biphenyl has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Difluoro-1,1’-biphenyl depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects .

Comparison with Similar Compounds

Comparison: 2,6-Difluoro-1,1’-biphenyl is unique due to the specific positions of the fluorine atoms, which influence its chemical reactivity and physical properties.

Properties

CAS No.

2285-29-2

Molecular Formula

C12H8F2

Molecular Weight

190.19 g/mol

IUPAC Name

1,3-difluoro-2-phenylbenzene

InChI

InChI=1S/C12H8F2/c13-10-7-4-8-11(14)12(10)9-5-2-1-3-6-9/h1-8H

InChI Key

WTUKEAUROZESDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC=C2F)F

Origin of Product

United States

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